N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-4-methoxybenzenesulfonamide
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Overview
Description
N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-4-methoxybenzenesulfonamide is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields. This compound features a naphthalene ring, a hydroxypropyl group, and a methoxybenzenesulfonamide moiety, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-4-methoxybenzenesulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 3-hydroxy-3-(naphthalen-1-yl)propylamine with 4-methoxybenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
For industrial-scale production, the process may be optimized to increase yield and purity. This could involve the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters. The purification of the final product is often achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the sulfonamide group or to modify the naphthalene ring.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while reduction could produce a de-sulfonated compound.
Scientific Research Applications
N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-4-methoxybenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-4-methoxybenzenesulfonamide exerts its effects involves interactions with specific molecular targets. The hydroxy and sulfonamide groups can form hydrogen bonds with biological macromolecules, influencing their activity. The naphthalene ring may interact with hydrophobic pockets in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-2-methoxybenzamide
- N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-7-methoxy-1-benzofuran-2-carboxamide
Uniqueness
N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-4-methoxybenzenesulfonamide is unique due to the presence of both a methoxybenzenesulfonamide moiety and a hydroxypropyl group attached to a naphthalene ring. This combination of functional groups imparts distinct chemical properties and potential biological activities that are not commonly found in other similar compounds.
Properties
IUPAC Name |
N-(3-hydroxy-3-naphthalen-1-ylpropyl)-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4S/c1-25-16-9-11-17(12-10-16)26(23,24)21-14-13-20(22)19-8-4-6-15-5-2-3-7-18(15)19/h2-12,20-22H,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOVPSJPYACIHDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCCC(C2=CC=CC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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